2-(2-(Cyclohexylthio)pyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(2-(Cyclohexylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring, a pyridine ring, and a cyclohexylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclohexylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Cyclohexylthio)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The cyclohexylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
2-(2-(Cyclohexylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-(Cyclohexylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: These compounds share the pyridine ring structure and have similar chemical properties.
Piperidine derivatives: Compounds with a piperidine ring, often used in pharmaceuticals and organic synthesis.
Uniqueness
What sets 2-(2-(Cyclohexylthio)pyridin-3-yl)piperidine-1-carbaldehyde apart is the combination of the cyclohexylthio group with the pyridine and piperidine rings. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C17H24N2OS |
---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-(2-cyclohexylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C17H24N2OS/c20-13-19-12-5-4-10-16(19)15-9-6-11-18-17(15)21-14-7-2-1-3-8-14/h6,9,11,13-14,16H,1-5,7-8,10,12H2 |
InChI Key |
OFCUBOUMTVORRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=CC=N2)C3CCCCN3C=O |
Origin of Product |
United States |
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